(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide
CAS No.: 324525-83-9
Cat. No.: VC11888227
Molecular Formula: C21H22N4O3
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324525-83-9 |
|---|---|
| Molecular Formula | C21H22N4O3 |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | (2E)-2-(benzoylhydrazinylidene)-7-(diethylamino)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C21H22N4O3/c1-3-25(4-2)16-11-10-15-12-17(19(22)26)21(28-18(15)13-16)24-23-20(27)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,22,26)(H,23,27)/b24-21+ |
| Standard InChI Key | XOQFEUBPURHWJI-DARPEHSRSA-N |
| Isomeric SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(/C(=N\NC(=O)C3=CC=CC=C3)/O2)C(=O)N |
| SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=NNC(=O)C3=CC=CC=C3)O2)C(=O)N |
| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=NNC(=O)C3=CC=CC=C3)O2)C(=O)N |
Introduction
(2E)-7-(Diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide is a complex organic compound with a molecular formula of C21H22N4O3 and a molecular weight of 378.4244 g/mol . This compound belongs to the chromene class, which is known for its diverse biological activities and applications in pharmaceuticals and materials science.
Synthesis and Preparation
While specific synthesis details for (2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide are not readily available, compounds with similar structures often involve multi-step reactions starting from coumarin derivatives. These processes typically include condensation reactions and the introduction of specific functional groups through various reagents.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis optimization, biological activity screening, and potential applications in pharmaceuticals or materials science. The compound's structural complexity and the presence of functional groups like phenylformamidoimino and carboxamide suggest potential interactions with biological targets.
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